molecular formula C27H35NO5 B4922492 Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4922492
M. Wt: 453.6 g/mol
InChI Key: GMCNUWBIVULFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclohexyl group, a methoxy-propoxyphenyl group, and a hexahydroquinoline core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, typically starting with the preparation of the hexahydroquinoline core. This can be achieved through a Pictet-Spengler cyclization reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the hexahydroquinoline ring system.

Chemical Reactions Analysis

Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as anti-inflammatory and antioxidant properties, are of interest for developing new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For example, it may modulate the activity of enzymes or receptors involved in inflammatory and oxidative stress pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

cyclohexyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO5/c1-4-15-32-22-14-13-18(16-23(22)31-3)25-24(27(30)33-19-9-6-5-7-10-19)17(2)28-20-11-8-12-21(29)26(20)25/h13-14,16,19,25,28H,4-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCNUWBIVULFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCCC4)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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